Ethyl 4-methoxy-3-n-propoxybenzoylformate
CAS No.:
Cat. No.: VC13555864
Molecular Formula: C14H18O5
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18O5 |
|---|---|
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | ethyl 2-(4-methoxy-3-propoxyphenyl)-2-oxoacetate |
| Standard InChI | InChI=1S/C14H18O5/c1-4-8-19-12-9-10(6-7-11(12)17-3)13(15)14(16)18-5-2/h6-7,9H,4-5,8H2,1-3H3 |
| Standard InChI Key | FGMCDFFDGUAZHR-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(C=CC(=C1)C(=O)C(=O)OCC)OC |
| Canonical SMILES | CCCOC1=C(C=CC(=C1)C(=O)C(=O)OCC)OC |
Introduction
Synthesis
The synthesis of Ethyl 4-methoxy-3-n-propoxybenzoylformate typically follows these steps:
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Starting Materials:
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4-methoxy-3-n-propoxybenzoic acid.
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Ethanol as the alcohol source.
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Sulfuric acid or another catalyst.
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Reaction Conditions:
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The esterification reaction is conducted under reflux conditions to ensure complete conversion of the acid to the ester.
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Purification:
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Recrystallization or distillation methods are employed to isolate the final product with high purity.
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In industrial settings, advanced techniques like continuous flow processes and automated reactors can improve yield and efficiency.
Applications
Ethyl 4-methoxy-3-n-propoxybenzoylformate has diverse applications across multiple fields:
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Medicinal Chemistry:
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Potential antimicrobial and anticancer properties have been reported.
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Mechanisms may involve interactions with enzymes or receptors, modulating cellular pathways or inhibiting bacterial cell wall synthesis.
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Materials Science:
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The compound's reactivity makes it a valuable intermediate for synthesizing polymers or advanced materials.
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Organic Synthesis:
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Used as a building block for creating more complex molecules due to its functional versatility.
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Biological Activities
Preliminary research suggests that Ethyl 4-methoxy-3-n-propoxybenzoylformate exhibits significant biological activities:
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Antimicrobial Activity:
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May target bacterial enzymes critical for cell wall synthesis.
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Anticancer Potential:
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Likely involves modulation of cellular pathways through receptor interactions.
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Further studies are required to elucidate these mechanisms fully and assess their therapeutic potential.
Comparative Analysis
The table below compares Ethyl 4-methoxy-3-n-propoxybenzoylformate with structurally similar compounds:
| Compound Name | Structural Variation | Unique Features |
|---|---|---|
| Ethyl 3-methyl-4-n-propoxybenzoylformate | Methyl group instead of methoxy | May exhibit different biological activity |
| Ethyl 4-methoxy-3-n-butoxybenzoylformate | Butoxy group instead of propoxy | Altered solubility and reactivity properties |
Understanding these variations is crucial for selecting compounds for specific applications in research and industry.
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